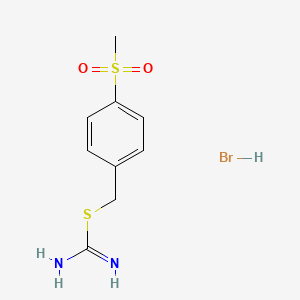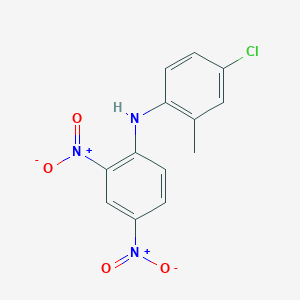
4-Chloro-2',4'-dinitro-2-methyldiphenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2’,4’-dinitro-2-methyldiphenylamine is an organic compound with the molecular formula C13H10ClN3O4 and a molecular weight of 307.695 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, two nitro groups, and a methyl group attached to a diphenylamine backbone. It is often used in early discovery research due to its rare and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’,4’-dinitro-2-methyldiphenylamine typically involves the nitration of 4-chloro-2-methyldiphenylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .
Industrial Production Methods
the principles of nitration and subsequent purification steps, such as recrystallization, would be applicable for scaling up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2’,4’-dinitro-2-methyldiphenylamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted diphenylamines with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
4-Chloro-2’,4’-dinitro-2-methyldiphenylamine is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studies of nitration and substitution reactions.
Biology: Potential use in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2’,4’-dinitro-2-methyldiphenylamine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloro and methyl groups can influence the compound’s reactivity and binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2’,4’-dinitro-4-methyldiphenylamine
- 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine
- 4-Chloro-2’,6’-dinitro-4’-methylbenzanilide
- N-(2-Chloro-4-nitrophenyl)-2-methyl-3,5-dinitrobenzamide
- 2,6-Dinitro-3’-hydroxy-4-methyldiphenylamine
Uniqueness
The presence of both chloro and nitro groups on the diphenylamine backbone allows for diverse chemical transformations and interactions, making it a valuable compound in research .
Propiedades
Número CAS |
75116-63-1 |
|---|---|
Fórmula molecular |
C13H10ClN3O4 |
Peso molecular |
307.69 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H10ClN3O4/c1-8-6-9(14)2-4-11(8)15-12-5-3-10(16(18)19)7-13(12)17(20)21/h2-7,15H,1H3 |
Clave InChI |
MHCCYLHDCFMCJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


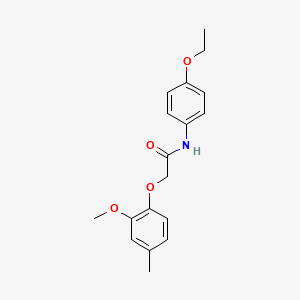

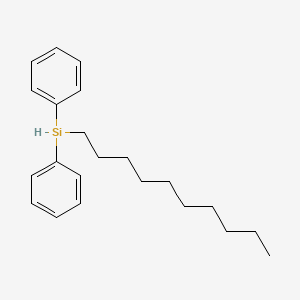
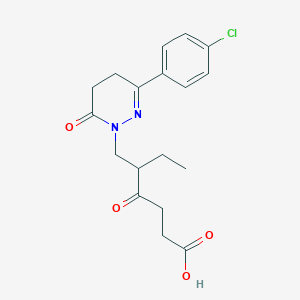







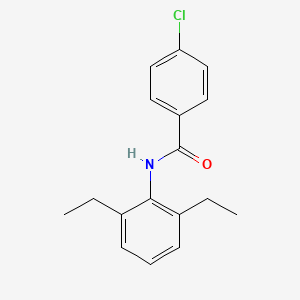
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)
